Methyl dihydrojasmonate

概述

描述

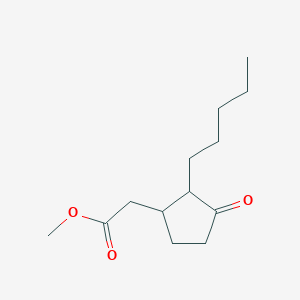

Dihydrojasmonic acid, methyl ester, also known as methyl dihydrojasmonate, is a chemical compound with the molecular formula C13H22O3. It is a clear, colorless to pale yellow oily liquid with a floral, jasmine-like odor. This compound is widely used in the fragrance industry due to its pleasant scent and stability .

准备方法

合成路线和反应条件

二氢茉莉酸甲酯可以通过多种方法合成。 一种常见的合成路线包括将丙二酸酯与2-戊基-2-环戊烯-1-酮进行迈克尔加成反应,然后将得到的(2-戊基-3-氧代环戊基)丙二酸酯水解和脱羧,并对(2-戊基-3-氧代环戊基)乙酸进行酯化反应 . 另一种方法是将环戊酮与戊醛缩合,然后进行异构化,并进行后续反应 .

工业生产方法

在工业环境中,二氢茉莉酸甲酯是通过将环戊酮与戊醛缩合,然后在甲醇钠存在下进行异构化,并随后与丙二酸二乙酯反应制备的 . 这种方法由于其高产率和可扩展性而受到青睐。

化学反应分析

Alternative Pathway via Aldol Condensation and Decarboxylation

US4260830A describes a route starting from pentanal and cyclopentanone:

Notable Features :

- The Michael addition occurs at −5°C to suppress competing side reactions .

- Decarboxylation under hydrothermal conditions eliminates one carboxyl group selectively .

Oxidation and Esterification from 2-Pentylcyclopentenone

CN101519355B outlines a method using allylic oxidation:

- Michael Addition : Allyl bromide zincon reacts with 2-pentylcyclopentenone (THF, Ni(acac)₂ catalyst) → 2-Amyl-3-allylcyclopentanone (92% yield ).

- Oxidation : Sodium periodate (NaIO₄) and RuCl₃ hydrate oxidize the allyl group → Dihydrojasmone acid (85% yield ).

- Esterification : Thionyl chloride (SOCl₂) in methanol → this compound (84% yield ) .

Advantages :

Johnson-Claisen Rearrangement from Carbohydrates

A recent approach (Math-Net.Ru ) utilizes D-glucose derivatives:

- Claisen Rearrangement : 4-Hydroxy-2-(hydroxymethyl)cyclopentenone → 3-Allyl-2-amylcyclopentanone (68% yield ).

- Hydrogenation : Pd/C-mediated reduction → MDJ (syn/anti = 57:43 ).

Innovation :

Functionalization and Stability

科学研究应用

Agricultural Applications

Reducing Leaf Senescence

MDHJ is primarily utilized in agriculture to delay leaf senescence in various plants. This application is crucial for maintaining the aesthetic and commercial value of crops, particularly ornamental plants like roses and vegetables such as spinach.

- Case Study: Roses

- Objective : To evaluate the effectiveness of MDHJ in reducing leaf senescence.

- Method : Potted Yellow Dwarf roses were treated with varying concentrations of MDHJ.

- Results : After 65 days, untreated roses showed up to 9.4% leaf senescence, while MDHJ-treated roses exhibited no senescing leaves (see Table 1).

| Treatment Group | MDHJ Concentration | % Senescing Leaves |

|---|---|---|

| Untreated Control | N/A | 9.4% |

| Group 1 | 1.5 mM | 0% |

| Group 2 | 3.0 mM | 0% |

| Group 3 | 6.0 mM | 0% |

- Case Study: Spinach

- Objective : To assess MDHJ's impact on spinach leaf senescence.

- Method : Spinach seedlings treated with MDHJ were compared to untreated controls.

- Results : Only 37.5% of treated plants exhibited senescence compared to 87.5% in untreated controls (see Table 2).

| Treatment Group | % Senescing Plants |

|---|---|

| Untreated Control | 87.5% |

| Treated with MDHJ | 37.5% |

Health Sciences

Antidepressant-like Effects

Recent studies have indicated that methyl dihydrojasmonate may possess potential antidepressant-like properties.

- Case Study: Behavioral Studies in Mice

- Objective : To investigate the effects of MDHJ on anxiety and depression-related behaviors.

- Method : Various behavioral tests were conducted on mice subjected to stress models.

- Results : MDHJ treatment significantly reduced immobility periods in the tail suspension test and forced swim test, indicating its potential as an antidepressant (see Table 3).

| Test Type | Control Group Immobility (%) | MDHJ Treated Group Immobility (%) |

|---|---|---|

| Tail Suspension Test | High | Significantly Lower |

| Forced Swim Test | High | Significantly Lower |

Fragrance Industry

MDHJ is also employed as a fragrance ingredient due to its pleasant aroma profile.

- Case Study: Perfume Composition Analysis

- Objective : To analyze the composition of perfumes containing MDHJ.

- Method : Comparative analysis of perfume samples was conducted.

- Results : MDHJ was found to have a higher concentration in certain perfumes compared to others, influencing their overall scent profile (see Table 4).

| Perfume Name | MDHJ Concentration (%) | Other Compounds |

|---|---|---|

| Ivanka Trump | Higher | Lilial |

| Bombshell | Lower | Lilial |

作用机制

二氢茉莉酸甲酯主要通过其作为植物信号分子的作用发挥作用。它参与茉莉酸信号通路,该通路调节植物的生长、发育和防御反应。 该化合物与COI1-JAZ共受体复合物结合,导致JAZ阻遏物的降解和茉莉酸响应基因的激活 .

相似化合物的比较

类似化合物

茉莉酸: 二氢茉莉酸甲酯的母体化合物,参与类似的信号通路。

茉莉酸甲酯: 另一种酯类衍生物,在植物信号传导和香料工业中具有类似的应用。

二氢茉莉酸: 二氢茉莉酸甲酯的非酯化形式。

独特性

二氢茉莉酸甲酯因其稳定性和令人愉悦的花香而独一无二,使其在香料工业中具有高度价值。 它在植物信号传导中的作用也使其成为生物学研究中的重要化合物 .

生物活性

Methyl dihydrojasmonate (MDJ) is a derivative of jasmonic acid that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the various biological effects of MDJ, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a plant-derived compound that belongs to the jasmonate family, known for their roles in plant stress responses. MDJ exhibits significant biological activity, including cytotoxic effects against various cancer cell lines and potential applications in drug delivery systems.

Cytotoxicity Studies

Research has demonstrated that MDJ possesses potent cytotoxic effects against multiple cancer cell lines. For instance:

- Leukemia Cells : MDJ exhibited an IC50 value of 1.65 mM against MOLT-4 human lymphoblastic leukemia cells, indicating strong cytotoxicity .

- Breast Cancer Cells : In studies involving MDA-MB-361 and T-47D cells, treatment with 2 mM MDJ resulted in cell survival rates of 47% and 78%, respectively . Moreover, the IC50 values for MCF-7 cells were reported at 2.0 mM .

- Cervical Cancer Cells : The IC50 values for cervical cancer cell lines were found to be 1.7 mM for CaSki and 2.2 mM for C33A, demonstrating selective cytotoxicity towards these cells .

The anticancer effects of MDJ are attributed to several mechanisms:

- Apoptosis Induction : MDJ triggers apoptosis through the activation of caspase pathways, specifically caspase-8, which is involved in the extrinsic apoptotic pathway .

- Reactive Oxygen Species (ROS) Generation : MDJ induces ROS production, which contributes to oxidative stress and subsequent apoptosis in cancer cells .

- Inhibition of Cell Proliferation : It has been shown to suppress cell proliferation in various human and mouse cancer cell lines, including prostate and breast cancers .

Formulation and Delivery Systems

Given its poor water solubility, effective delivery systems are crucial for the therapeutic application of MDJ:

- Microemulsions : Biocompatible microemulsions have been developed to enhance the solubility and bioavailability of MDJ. These systems allow for intravenous administration while minimizing toxic effects . The formulations demonstrated pseudoplastic behavior and reduced droplet size with increasing MJ concentration, indicating their potential as drug carriers.

| Formulation Type | Characteristics | Droplet Size (nm) | Rheological Behavior |

|---|---|---|---|

| Unloaded ME | Anisotropic | Varies | Thixotropic |

| Loaded ME | Isotropic | Reduced | Antithixotropic |

Case Studies

Several case studies have highlighted the efficacy of MDJ in clinical settings:

- Combination Therapy : In preclinical studies, MDJ has been used in combination with other chemotherapeutic agents such as cisplatin and paclitaxel, demonstrating a synergistic effect that enhances overall cytotoxicity against cancer cells .

- Anti-Fatigue Effects : Recent studies indicate that MDJ may also possess anti-fatigue properties. In a rat model, MDJ showed more potent effects than linalool in reducing fatigue markers, suggesting its potential as a therapeutic agent beyond oncology .

Safety and Toxicology

MDJ has been evaluated for developmental toxicity and genotoxicity:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for producing methyl dihydrojasmonate (MDJ), and how do reaction conditions influence stereoisomer ratios?

MDJ is typically synthesized via condensation of 2-pentyl-2-cyclopentenone with dimethyl malonate, followed by decarboxylation. Key steps include alkali-catalyzed cyclization and isomerization using n-butanol. The stereoisomeric ratio (cis vs. trans) depends on catalysts and reaction parameters; for example, Pd/C-catalyzed hydrogenation increases cis-isomer content to ~35% . Methodological optimization involves GC-MS for isomer quantification and NMR to verify structural integrity .

Q. How can researchers validate the purity and structural identity of MDJ in experimental setups?

Analytical methods include:

- GC-MS : To confirm molecular weight (226.31 g/mol) and fragment patterns (e.g., base peak m/z 83) .

- ¹H/¹³C NMR : To resolve stereoisomers (e.g., cis-MDJ vs. trans-MDJ) via coupling constants and chemical shifts .

- FTIR : For functional group verification (e.g., C=O stretch at 1737 cm⁻¹) . Standard reference materials (≥96% purity, cis/trans mixtures) are commercially available for calibration .

Q. What are the established protocols for assessing MDJ’s effects on plant secondary metabolite biosynthesis?

- Dosage Optimization : MDJ is applied at 50–200 µM to cell cultures (e.g., Glycyrrhiza inflata or Paris polyphylla) to balance growth inhibition and metabolite induction .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to link MDJ-induced gene expression (e.g., terpenoid backbone biosynthesis genes) to metabolite profiles (e.g., polyphyllins) .

- Control Experiments : Compare with jasmonic acid or methyl jasmonate to evaluate MDJ’s cost-effectiveness and safety .

Advanced Research Questions

Q. How does MDJ’s stereochemistry influence its bioactivity in plant and insect systems?

- Plant Signaling : cis-MDJ shows higher affinity to jasmonate receptors (e.g., COI1-JAZ complexes), enhancing transcriptional activation of defense pathways .

- Insect Repellence : Both isomers activate the DEET-sensitive odorant receptor CquiOR136 in Culex quinquefasciatus, but cis-MDJ exhibits prolonged repellency (6+ hours) at 5% concentration .

- Methodological Note : Use enantioselective synthesis (e.g., Sharpless epoxidation) and chiral chromatography to isolate isomers for comparative bioassays .

Q. What experimental strategies resolve contradictions in MDJ’s dual role as a growth inhibitor and metabolic enhancer?

- Time-Course Studies : Monitor cell viability (e.g., MTT assay) and metabolite levels (e.g., ELISA for polyphyllins) at 24–72-hour intervals to identify non-toxic exposure windows .

- Dose-Response Modeling : Apply Hill equation or logistic regression to quantify EC₅₀ for growth inhibition vs. EC₉₀ for metabolite induction .

- Mechanistic Probes : Use jasmonate biosynthesis mutants (e.g., aos or opr3) to isolate MDJ-specific effects from endogenous JA signaling .

Q. How can researchers address challenges in MDJ delivery for in vivo cancer studies?

- Formulation Optimization : Encapsulate MDJ in biocompatible microemulsions (e.g., lecithin-based) to improve aqueous solubility and bioavailability .

- Targeted Delivery : Conjugate MDJ to glucose or folate to exploit cancer cell overexpression of GLUT1/FRα receptors .

- Toxicity Screening : Conduct OECD-compliant assays (e.g., Ames test, micronucleus assay) to validate safety prior to in vivo trials .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing MDJ’s dose-dependent effects?

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. 50–200 µM MDJ) for metabolite levels or gene expression .

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-omics datasets to identify key pathways (e.g., MEP pathway) .

- Machine Learning : Train random forest models on transcriptomic data to predict MDJ-responsive genes .

Q. How can researchers mitigate batch-to-batch variability in MDJ synthesis?

- Quality Control (QC) : Implement in-process checks (e.g., TLC for reaction progress) and final product validation via HPLC .

- Catalyst Screening : Test alternatives to Pd/C (e.g., Raney Ni) for reproducible hydrogenation outcomes .

- Standard Operating Procedures (SOPs) : Document reaction parameters (temperature, solvent ratios) to ensure consistency .

Q. Data Contradictions and Solutions

Q. Why do some studies report MDJ as a potent repellent while others question its field efficacy?

- Lab vs. Field Conditions : MDJ’s volatility and UV sensitivity reduce longevity outdoors. Solutions include formulating slow-release emulsions or combining with UV stabilizers (e.g., avobenzone) .

- Species-Specific Responses : Screen multiple mosquito species (e.g., Aedes aegypti) using electrophysiology (e.g., SSR) to identify MDJ-sensitive populations .

Q. How to reconcile MDJ’s pro-apoptotic effects in cancer cells with its growth-promoting roles in plants?

属性

IUPAC Name |

methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWWIYGFBYDJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029325 | |

| Record name | Methyl dihydrojasmonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; Other Solid, Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.008 (20°) | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24851-98-7 | |

| Record name | Hedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24851-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dihydrojasmonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024851987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl dihydrojasmonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxo-2-pentylcyclopentaneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIHYDROJASMONATE (SYNTHETIC) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GW44CIE3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。